1-(2-tert-Butoxyethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-Butoxyethoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3. It is a type of alcohol that features a tert-butoxy group and an ethoxy group attached to a propanol backbone. This compound is known for its use in various industrial applications, particularly as a solvent and coupling agent due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-tert-Butoxyethoxy)propan-1-ol can be synthesized through the reaction of isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to achieve high purity . Another method involves the direct alkylation of the selected glycol with an appropriate alkylating agent such as dialkyl sulfate in the presence of an alkali .
Industrial Production Methods: Commercial synthesis typically yields products that are mixtures of the α- and β-isomers. The α-isomer is thermodynamically favored and is the predominant ether formed .
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butoxyethoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced using hydrogen in the presence of a catalyst to form simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Major Products:
Oxidation: Produces aldehydes, ketones, or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(2-tert-Butoxyethoxy)propan-1-ol is used in a variety of scientific research applications:
Chemistry: It serves as a solvent and coupling agent in various chemical reactions.
Biology: Its properties are studied for potential biological applications, although specific uses in biology are less documented.
Medicine: Research is ongoing to explore its potential medicinal properties.
Mechanism of Action
The mechanism by which 1-(2-tert-Butoxyethoxy)propan-1-ol exerts its effects involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The tert-butoxy and ethoxy groups enhance its solubility and reactivity, making it an effective solvent and coupling agent .
Comparison with Similar Compounds
2-Butoxyethanol: Similar in structure but with different industrial applications.
1-tert-Butoxypropan-2-ol: Another isomer with similar properties but different reactivity.
4,7-Dioxaundecan-2-ol: Shares structural similarities but differs in specific applications.
Uniqueness: 1-(2-tert-Butoxyethoxy)propan-1-ol is unique due to its specific combination of tert-butoxy and ethoxy groups, which confer distinct solubility and reactivity properties, making it particularly useful in industrial applications as a solvent and coupling agent .
Properties
CAS No. |
90062-42-3 |
---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-5-8(10)11-6-7-12-9(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
ADMJJGAFRJYOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.